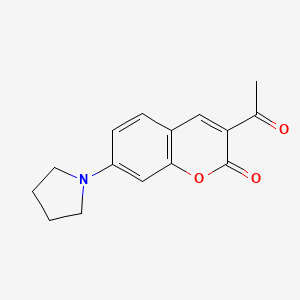
3-Acetyl-7-(pyrrolidin-1-yl)-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-7-(pyrrolidin-1-yl)-2H-1-benzopyran-2-one is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of an acetyl group at the 3-position, a pyrrolidinyl group at the 7-position, and a benzopyran core structure. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-7-(pyrrolidin-1-yl)-2H-1-benzopyran-2-one typically involves the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction of appropriate precursors, such as salicylaldehyde and an α,β-unsaturated carbonyl compound.
Introduction of the Acetyl Group: The acetyl group can be introduced at the 3-position through an acetylation reaction using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.
Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced at the 7-position through a nucleophilic substitution reaction using pyrrolidine and a suitable leaving group, such as a halogen.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-Acetyl-7-(pyrrolidin-1-yl)-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Formation of substituted benzopyran derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Acetyl-7-(pyrrolidin-1-yl)-2H-1-benzopyran-2-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigation of its biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic applications, including drug development for various diseases.
Industry: Use in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-Acetyl-7-(pyrrolidin-1-yl)-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibition or activation of specific enzymes involved in biological processes.
Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling pathways.
Induction of Apoptosis: Triggering programmed cell death in cancer cells through various pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Acetyl-7-(morpholin-1-yl)-2H-1-benzopyran-2-one: Similar structure with a morpholinyl group instead of a pyrrolidinyl group.
3-Acetyl-7-(piperidin-1-yl)-2H-1-benzopyran-2-one: Similar structure with a piperidinyl group instead of a pyrrolidinyl group.
3-Acetyl-7-(azetidin-1-yl)-2H-1-benzopyran-2-one: Similar structure with an azetidinyl group instead of a pyrrolidinyl group.
Uniqueness
3-Acetyl-7-(pyrrolidin-1-yl)-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidinyl group at the 7-position may enhance its biological activity and selectivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
74696-97-2 |
|---|---|
Molekularformel |
C15H15NO3 |
Molekulargewicht |
257.28 g/mol |
IUPAC-Name |
3-acetyl-7-pyrrolidin-1-ylchromen-2-one |
InChI |
InChI=1S/C15H15NO3/c1-10(17)13-8-11-4-5-12(16-6-2-3-7-16)9-14(11)19-15(13)18/h4-5,8-9H,2-3,6-7H2,1H3 |
InChI-Schlüssel |
RSDZNKNPCAGVRC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=C(C=C(C=C2)N3CCCC3)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,5,5',5'-Tetramethyl[3,3'-bimorpholine]-2,2'-dione](/img/structure/B14445659.png)
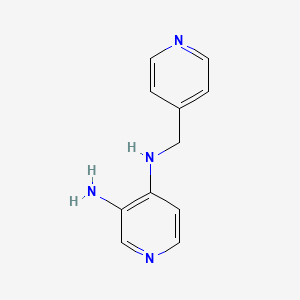
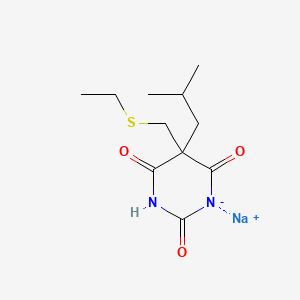
![7,8,10-Trimethyl-3-undecylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14445688.png)
![3-[4-(Chloromethyl)phenyl]propan-1-ol](/img/structure/B14445695.png)
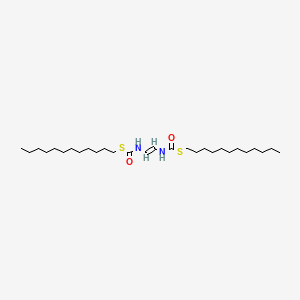
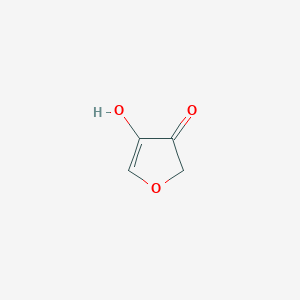

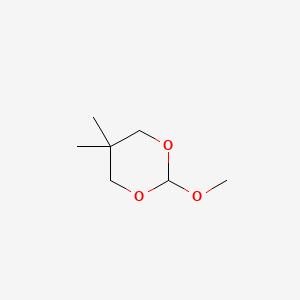
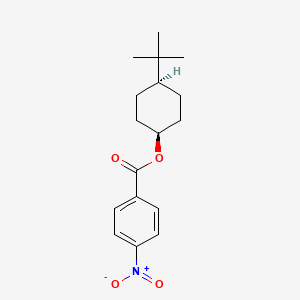

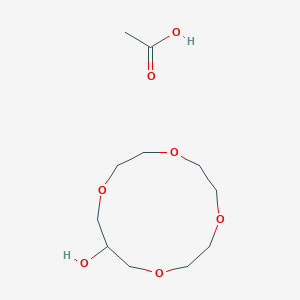
![3-(2-Methylbutoxy)-6-[(4-octylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14445746.png)
![Butyl 2-{4-[(6-chloroquinoxalin-2-yl)oxy]phenoxy}propanoate](/img/structure/B14445747.png)
